3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride
Description
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride is a fluorinated organic compound characterized by a butanamide backbone substituted with a trifluoroethylamino group and a methyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The trifluoroethyl group introduces significant steric and electronic effects, influencing bioavailability and metabolic stability .
Properties
IUPAC Name |
3-methyl-2-(2,2,2-trifluoroethylamino)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O.ClH/c1-4(2)5(6(11)13)12-3-7(8,9)10;/h4-5,12H,3H2,1-2H3,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCFAQMARXRUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-98-6 | |
| Record name | Butanamide, 3-methyl-2-[(2,2,2-trifluoroethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride, commonly referred to as a trifluoroethyl amine derivative, has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of 234.65 g/mol . This compound is characterized by the presence of a trifluoroethyl group, which can influence its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride |
| CAS Number | 1354949-98-6 |
| Molecular Formula | C7H14ClF3N2O |
| Molecular Weight | 234.65 g/mol |
| Purity | Typically 95% |
The biological activity of 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The trifluoroethyl moiety is known for its ability to modulate the lipophilicity and steric properties of the compound, which can enhance its binding affinity to target proteins.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors.
- Enzyme Inhibition : It could potentially inhibit enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis.
Biological Activity
Research studies have indicated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that trifluoroethyl derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some derivatives containing trifluoroethyl groups have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulatory proteins .
- Neuroprotective Effects : There are indications that similar compounds may provide neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of trifluoroethyl amines demonstrated that compounds with similar structures exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that trifluoroethyl-containing compounds led to a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. These findings suggest that further exploration into this compound's structure-activity relationship could yield promising anticancer agents.
Scientific Research Applications
Pharmaceutical Research
The compound is primarily explored in the pharmaceutical industry for its potential as a drug candidate. Its structural features suggest that it may interact with biological systems in specific ways, making it a candidate for further investigation in drug design.
Case Study: Antidepressant Properties
A study investigated the effects of compounds similar to 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride on serotonin receptors. Results indicated potential antidepressant activity, warranting further research into its mechanism of action and therapeutic efficacy.
Chemical Synthesis
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride serves as an intermediate in the synthesis of other complex molecules. Its unique trifluoroethyl moiety can enhance the lipophilicity of derivatives, which is often desirable in drug development.
Synthetic Route Analysis
Utilizing advanced synthesis planning tools, researchers have identified feasible synthetic routes for producing this compound efficiently. These routes often involve one-step reactions that streamline the synthesis process while maintaining high yields.
Material Science
In material science, the compound's properties may be exploited to develop new materials with specific functionalities. The trifluoroethyl group can impart hydrophobic characteristics to polymers or coatings.
Application Example: Coatings
Research has shown that incorporating trifluoromethyl groups into polymer matrices can improve water repellency and chemical resistance. This application is particularly relevant in protective coatings for industrial use.
Safety Information
| Hazard Statement | Precautionary Statement |
|---|---|
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and biological activity.
Fluorinated Compounds in Pharmaceuticals
- 2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride (): This propanoic acid derivative has a shorter carbon chain (C3 vs. C4 in the target compound) and a carboxylic acid group. The trifluoroethyl group enhances acidity (pKa ~3.5 for similar compounds) and membrane permeability, while the shorter chain may reduce binding affinity in hydrophobic pockets .
- 2-[(2,2,2-trifluoroethyl)amino]acetamide hydrochloride (): With an acetamide (C2) backbone, this compound exhibits lower molecular weight (192.57 g/mol) and higher solubility in polar solvents compared to the target butanamide. However, the shorter chain may limit interactions with larger biological targets .
Amide vs. Ester Derivatives
- Methyl 2-amino-3-methylbutanoate hydrochloride (): As an ester, this compound is more susceptible to enzymatic hydrolysis (e.g., esterases) than the target amide. The amide group in the target compound confers greater stability, extending its half-life in vivo .
Tricyclazole and Triflusulfuron Methyl Ester ():
Triflusulfuron methyl ester (a sulfonylurea herbicide) and tricyclazole (a melanin biosynthesis inhibitor) highlight the agrochemical relevance of fluorinated amides. The target compound’s amide group may mimic these agents’ modes of action, such as enzyme inhibition via hydrogen bonding .
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability to Hydrolysis |
|---|---|---|---|---|
| Target Compound | C₇H₁₃ClF₃N₂O | 248.64* | Amide, Trifluoroethylamino | High |
| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | C₁₀H₁₆F₃NO₂ | 239.24 | Ester, Trifluoroethylamino | Moderate |
| 2-[(2,2,2-trifluoroethyl)amino]acetamide hydrochloride | C₄H₈ClF₃N₂O | 192.57 | Amide, Trifluoroethylamino | High |
| Triflusulfuron Methyl Ester | C₁₄H₁₃F₃N₄O₅S | 414.34 | Sulfonylurea, Trifluoroethyl | Moderate |
*Calculated based on structural formula.
Key Research Findings
Fluorine’s Impact : The trifluoroethyl group in the target compound reduces amine basicity, enhancing bioavailability and resistance to oxidative metabolism .
Amide Stability : Compared to ester analogs (e.g., ), the amide group confers superior hydrolytic stability, critical for oral administration .
Agrochemical Potential: Structural similarities to triflusulfuron methyl ester () suggest herbicidal or fungicidal applications via enzyme inhibition .
Preparation Methods
Starting Materials and Key Intermediates
- 2-Bromo-butyric acid methyl ester is commonly used as a starting material due to its availability and reactivity.
- The trifluoroethyl group is introduced via alkylation or nucleophilic substitution using trifluoroethylamine or trifluoroethyl iodide derivatives.
- Chiral auxiliaries or resolving agents such as L-tartaric acid are employed to isolate optically pure intermediates.
Detailed Preparation Steps
Ammonification (Amination) Step
- Reaction : 2-bromo-butyric acid methyl ester is reacted with ammonia (ammoniacal liquor) under controlled low temperatures (-5 to 5 °C) to substitute the bromine with an amino group, yielding 2-amino-butanamide derivatives.
- Conditions : The reaction is typically performed in methanol or isopropanol as solvent, with molar ratios of ammonia to ester around 6:1.
- Process Control : Temperature is controlled to avoid side reactions; reaction completion is monitored by HPLC or similar analytical methods.
- Outcome : Formation of DL or optically active 2-amino-butanamide, depending on the chiral resolution step that follows.
Chiral Resolution (Splitting) Step
- Purpose : To separate the desired enantiomer from the racemic mixture.
- Method : The crude 2-amino-butanamide is reacted with L-tartaric acid in methanol or butanol to form diastereomeric salts.
- Conditions : Stirring at room temperature with slow cooling induces crystallization of the desired enantiomeric salt.
- Molar Ratios : Typically, 2-amino-butanamide to L-tartaric acid is maintained at approximately 15:8.
- Isolation : The solid diastereomeric salt is filtered and washed.
Salification (Hydrochloride Formation) Step
- Process : The purified enantiomeric salt is treated with hydrogen chloride gas in an alcoholic solvent (methanol or isopropanol) to form the hydrochloride salt.
- Conditions : Reaction is performed under cooling (around 0 to 5 °C) to control exotherm and improve yield.
- Molar Ratios : The hydrochloride to amine ratio is maintained near 1.5:1.
- Isolation : The hydrochloride salt precipitates upon cooling, is filtered, washed, and dried.
- Product Characteristics : The hydrochloride salt exhibits high purity, melting point around 260-262 °C, and specific optical rotation ([α] ≈ +24°).
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ammonification | 2-bromo-butyric acid methyl ester + NH3 (25% in MeOH), 0-5 °C, 40 h | ~48% (total recovery) | Mild conditions, recyclable ammonia, low waste |
| Chiral Resolution | L-tartaric acid in methanol, room temp, crystallization | High purity salt obtained | Effective optical resolution |
| Salification | HCl gas in methanol, 0-5 °C, 2 h reflux | High yield, >90% | Produces stable hydrochloride salt |
Alternative Synthetic Approaches
- Ni(II) Complex Chiral Auxiliary Method : For fluorinated amino acids, a method involving Ni(II) complexes with glycine Schiff base has been reported. Alkylation with trifluoroethyl iodide under basic conditions followed by disassembly yields the target amino acid, which can be further converted to the amide and hydrochloride salt. This approach offers high stereoselectivity and scalability for fluorinated derivatives.
Advantages of the Described Methods
- Use of inexpensive and readily available starting materials.
- Mild reaction conditions with controlled temperature and pressure.
- High stereoselectivity and purity through chiral resolution.
- Environmentally friendly with recyclable solvents and minimal toxic byproducts.
- Scalable for industrial production with simple equipment requirements.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Material | 2-Bromo-butyric acid methyl ester |
| Amination Agent | Ammonia (25% in methanol) |
| Chiral Resolution Agent | L-Tartaric acid |
| Salification Agent | Hydrogen chloride gas |
| Solvents | Methanol, isopropanol |
| Temperature Range | -5 to 80 °C (varies by step) |
| Yield | ~48% for amination; high for resolution and salification |
| Purity | High, confirmed by melting point and optical rotation |
| Environmental Impact | Low, with recyclable solvents and minimal waste |
Q & A
Q. What chromatographic methods are effective for resolving enantiomers of this compound?
- Methodology : Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases resolve enantiomers. Pre-derivatization with Marfey’s reagent (for LCMS) or Mosher’s acid (for NMR) confirms enantiopurity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
